Sodium taurodehydrocholate
Overview
Description
Sodium taurodehydrocholate is a synthetic bile salt that is unable to form micelles. It is a derivative of dehydrocholic acid conjugated with taurine. This compound is primarily used in scientific research to study bile acid metabolism and its effects on cholesterol synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium taurodehydrocholate involves the conjugation of dehydrocholic acid with taurine. The reaction typically requires the activation of the carboxyl group of dehydrocholic acid, which can be achieved using reagents such as carbodiimides. The activated dehydrocholic acid is then reacted with taurine in the presence of a base to form the amide bond, resulting in the formation of taurodehydrocholic acid. The final step involves neutralizing the acid with sodium hydroxide to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium taurodehydrocholate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized bile acid derivatives.
Reduction: Formation of reduced bile acid derivatives.
Substitution: Formation of substituted bile acid derivatives.
Scientific Research Applications
Sodium taurodehydrocholate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bile acid chemistry and reactions.
Biology: Used to study the effects of bile acids on cellular processes and metabolism.
Medicine: Investigated for its potential therapeutic effects on cholesterol metabolism and liver diseases.
Industry: Used in the formulation of pharmaceuticals and as a research reagent
Mechanism of Action
Sodium taurodehydrocholate exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It modulates the absorption and metabolism of cholesterol by inhibiting the synthesis of cholesterol in the liver and reducing its absorption in the intestines. The compound also affects the secretion of bile acids and their enterohepatic circulation .
Comparison with Similar Compounds
Sodium taurocholate: A natural bile salt that forms micelles and is used in protein solubilization.
Sodium taurochenodeoxycholate: Another natural bile salt with similar properties to sodium taurocholate.
Dehydrocholic acid: The parent compound of sodium taurodehydrocholate
Uniqueness: this compound is unique in that it does not form micelles, unlike other bile salts such as sodium taurocholate and sodium taurochenodeoxycholate. This property makes it a valuable tool for studying the effects of bile acids without the confounding effects of micelle formation .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,18-,19?,20?,24?,25+,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSAYDXINPFQGF-PFGONMSQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38NNaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
517-37-3 (Parent) | |
Record name | Sodium taurodehydrocholate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57011-24-2 | |
Record name | Sodium taurodehydrocholate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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